

Technical Protocol: High-Purity Synthesis of N-(2-Methylphenyl)propanamide

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Compound of Interest

Compound Name: *N*-(2-methylphenyl)propanamide

CAS No.: 19343-15-8

Cat. No.: B1582556

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Abstract & Scope

This protocol details the preparation of **N-(2-methylphenyl)propanamide** (also known as N-propionyl-o-toluidine), a structural analog to amide-type local anesthetics (e.g., Prilocaine).[1] The method utilizes a nucleophilic acyl substitution reaction between o-toluidine and propionic anhydride. This route is selected for its high atom economy, absence of corrosive HCl gas evolution (unlike acid chloride routes), and ease of purification via recrystallization.

Target Molecule Data:

- IUPAC Name: **N-(2-methylphenyl)propanamide**[1]
- CAS Number: 19343-15-8[2]
- Molecular Formula:
- Molecular Weight: 163.22 g/mol
- Target Melting Point: 92 °C (Lit.)

Critical Safety Directives (HSE)

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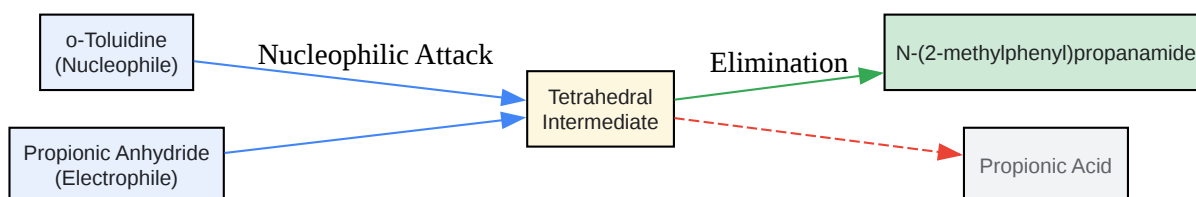
⚠ **DANGER: HIGH HAZARD SUBSTANCE** *o*-Toluidine (CAS 95-53-4) is a Category 1B Carcinogen and is toxic if inhaled or absorbed through the skin.

- **Engineering Controls:** All operations involving *o*-toluidine must be performed in a certified chemical fume hood.
- **PPE:** Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the initial mixing phase.
- **Waste:** All mother liquors and washings must be segregated as hazardous organic waste (carcinogenic).

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic attack of the amine nitrogen of *o*-toluidine on the carbonyl carbon of propionic anhydride. Sodium acetate is employed as a buffer to neutralize the propionic acid by-product, preventing the protonation of the amine, which would otherwise render it non-nucleophilic.

Pathway Diagram



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Figure 1: Mechanistic pathway for the acylation of *o*-toluidine.

Materials & Stoichiometry

Scale: 50 mmol (approx. 8.1 g theoretical yield)

Reagent	MW (g/mol)	Equiv.	Amount	Density	Hazard
o-Toluidine	107.16	1.0	5.36 g (5.35 mL)	1.00 g/mL	Carcinogen, Toxic
Propionic Anhydride	130.14	1.2	7.80 g (7.70 mL)	1.01 g/mL	Corrosive, Flammable
Sodium Acetate (anhydrous)	82.03	1.2	4.92 g	Solid	Irritant
Glacial Acetic Acid	60.05	Solvent	20 mL	1.05 g/mL	Corrosive
Ethanol (95%)	-	Solvent	~30 mL	-	Flammable

Experimental Protocol

Phase A: Acylation Reaction

- Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
- Solvent System: Add 20 mL of Glacial Acetic Acid and 4.92 g of Sodium Acetate to the flask. Stir until the salt is partially suspended/dissolved.
- Amine Addition: Carefully add 5.35 mL of o-toluidine to the mixture.
 - Note: The reaction is slightly exothermic.
- Anhydride Addition: Add 7.70 mL of Propionic Anhydride dropwise over 5 minutes.
- Reaction: Stir the mixture vigorously at room temperature for 30 minutes. Then, warm the mixture to 50–60 °C for an additional 20 minutes to ensure completion.

- Checkpoint: The solution should appear homogeneous and may darken slightly.

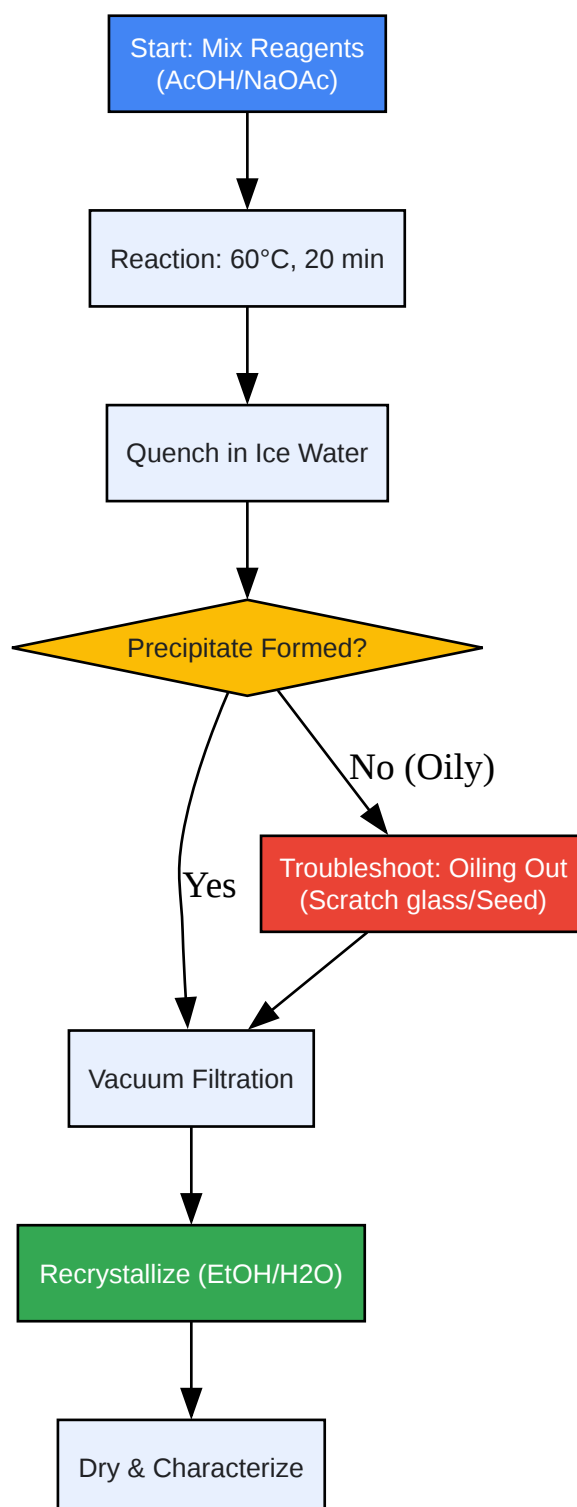
Phase B: Quenching & Isolation

- Quench: Prepare a 400 mL beaker containing 200 mL of ice-cold water.
- Precipitation: Pour the warm reaction mixture slowly into the vigorously stirred ice water.
 - Observation: The amide should precipitate immediately as a bulky white to off-white solid.
- Digestion: Stir the aqueous suspension for 15 minutes to break up any clumps and extract residual acid.
- Filtration: Collect the crude solid via vacuum filtration (Buchner funnel).
- Wash: Wash the filter cake with 3 x 20 mL of cold water to remove acetic acid and sodium acetate.

Phase C: Purification (Recrystallization)[4]

- Solvent Choice: Transfer the crude solid to a clean Erlenmeyer flask. Add approximately 15 mL of 95% Ethanol.
- Dissolution: Heat on a steam bath or hot plate (set to 80 °C) until dissolved. If solid remains, add ethanol in 2 mL increments.
- Hot Filtration (Optional): If the solution is dark or contains insoluble particles, filter while hot through a fluted filter paper.
- Crystallization: Remove from heat. Add water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists. Then add 1-2 drops of ethanol to clear it.
- Cooling: Allow the flask to cool to room temperature undisturbed, then place in an ice bath for 30 minutes.
- Final Isolation: Filter the pure crystals, wash with a small amount of cold 50:50 Ethanol/Water, and dry in a desiccator or vacuum oven at 40 °C.

Process Workflow & Decision Tree



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Figure 2: Operational workflow for synthesis and purification.

Characterization & Quality Control

Test	Expected Result	Acceptance Criteria
Appearance	White crystalline needles	No yellow discoloration
Melting Point	92 °C	Range within ± 1 °C
IR Spectroscopy	N-H stretch (~ 3290 cm^{-1}) C=O Amide I (~ 1650 cm^{-1})	Distinct amide bands
Proton NMR	2.2 (s, 3H, Ar-CH ₃) 1.2 (t, 3H, CH ₂ -CH ₃)	Integration matches structure

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Product "Oils Out"	Mixture cooled too fast or too much solvent.	Re-heat to dissolve, add seed crystal, cool very slowly.
Low Yield	Product lost in mother liquor.	Concentrate the mother liquor and cool again for a second crop.
Purple/Brown Color	Oxidation of o-toluidine.	Ensure amine is distilled/clear before use. Recrystallize with activated charcoal.
Vinegar Smell	Residual Acetic/Propionic Acid.	Insufficient washing. Wash filter cake with 5% NaHCO ₃ solution.

References

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Sources

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- [2. Propanamide, N-\(2-methylphenyl\)- | 19343-15-8 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Protocol: High-Purity Synthesis of N-(2-Methylphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582556/docs#technical-protocol-high-purity-synthesis-of-n-2-methylphenyl-propanamide\]](https://www.benchchem.com/product/b1582556/docs#technical-protocol-high-purity-synthesis-of-n-2-methylphenyl-propanamide)

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